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molecular formula C17H20N2O2 B8319752 4-(4-(2-Amino-2-methylpropyl)phenoxy)benzamide

4-(4-(2-Amino-2-methylpropyl)phenoxy)benzamide

Cat. No. B8319752
M. Wt: 284.35 g/mol
InChI Key: CGIGDATUVOVBDY-UHFFFAOYSA-N
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Patent
US07041684B2

Procedure details

Aqueous 30% H2O2 (62.1 mL, 548 mmol) was added dropwise to a mixture of 4-(4-(2-amino-2-methylpropyl)phenoxy)benzonitrile (53.2 g, 200 mmol), K2CO3 (15.78 g, 114 mmol) and DMSO (270 mL) over 20 min while the temperature was held at 20° C. with a cooling bath. The mixture was stirred at this temperature for 1 h after the addition was complete, and then water (209 mL) was added slowly. The slurry was cooled in an ice bath with stirring for 1 h, and the product was then filtered, washed with water and dried in vacuo at 50° C. to yield 55.0 g (97%) of white solid. Analysis by HPLC indicated purity of >99%. NMR.
Name
Quantity
62.1 mL
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Name
Quantity
15.78 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
209 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
OO.[NH2:3][C:4]([CH3:22])([CH3:21])[CH2:5][C:6]1[CH:20]=[CH:19][C:9]([O:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)=[CH:8][CH:7]=1.C([O-])([O-])=[O:24].[K+].[K+].CS(C)=O>O>[NH2:3][C:4]([CH3:22])([CH3:21])[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([O:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]([NH2:16])=[O:24])=[CH:13][CH:12]=2)=[CH:19][CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
62.1 mL
Type
reactant
Smiles
OO
Name
Quantity
53.2 g
Type
reactant
Smiles
NC(CC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(C)C
Name
Quantity
15.78 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
270 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
209 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 20° C. with a cooling bath
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(CC1=CC=C(OC2=CC=C(C(=O)N)C=C2)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 169.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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